![molecular formula C20H23BN2O4S B1426731 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1185427-23-9](/img/structure/B1426731.png)
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridine
Vue d'ensemble
Description
“3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the molecular formula C11H16BNO2 . It is a solid substance that appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C11H16BNO2 . Detailed structural analysis would require more specific information such as X-ray crystallography or NMR data, which are not available in the current resources.Physical And Chemical Properties Analysis
This compound has a purity of >98.0% (GC) (T). It is soluble in acetone and has a melting point range of 102.0 to 106.0 °C .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study by Huang et al. (2021) involved the synthesis of boric acid ester intermediates with benzene rings, similar to the compound . These compounds were obtained through a three-step substitution reaction. Their structures were confirmed using various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) was utilized to calculate molecular structures, which were consistent with the crystal structures determined by single crystal X-ray diffraction. This research contributes to the understanding of the physicochemical properties and molecular structures of similar compounds (Huang et al., 2021).
Crystallography and Conformational Analysis
- In the field of crystallography, Sopková-de Oliveira Santos et al. (2003) compared the structure of a pyridin-2-ylboron derivative with its regioisomer. This study focused on the orientation of the dioxaborolane ring with respect to the pyridine ring and bond angles of the BO2 group, providing insights into the structural differences and chemical reactivity of similar compounds (Sopková-de Oliveira Santos et al., 2003).
Polymer Chemistry
- Welterlich et al. (2012) and (2013) reported on the synthesis and properties of polymers containing pyrrolopyrrole units, similar to the compound . These studies focus on deeply colored polymers and dithioketopyrrolopyrrole-based polymers, providing valuable insights into the synthesis, solubility, and photostability of polymers with similar structures (Welterlich et al., 2012) (Welterlich et al., 2013).
Molecular Electrostatic Potential Analysis
- Liao et al. (2022) performed a study on a compound structurally related to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridine. They investigated the molecular electrostatic potential and frontier molecular orbitals using DFT, contributing to the understanding of physicochemical properties of similar compounds (Liao et al., 2022).
Application in Organic Synthesis
- Bethel et al. (2012) developed an improved synthesis method for 3-(hetero)aryl pyrazolo[1,5-a]pyridines, which are medicinally important compounds. This method, involving Suzuki coupling, extends to the synthesis and coupling of similar boronic esters, highlighting its application in the large-scale synthesis of such compounds (Bethel et al., 2012).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BN2O4S/c1-14-6-8-15(9-7-14)28(24,25)23-13-17(16-10-11-22-12-18(16)23)21-26-19(2,3)20(4,5)27-21/h6-13H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJHBDHVKOYWSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CN=C3)S(=O)(=O)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



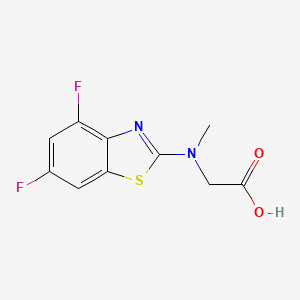
![[2-(1-methyl-1H-pyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amine](/img/structure/B1426649.png)
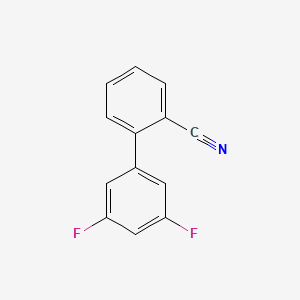

![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426654.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1426655.png)
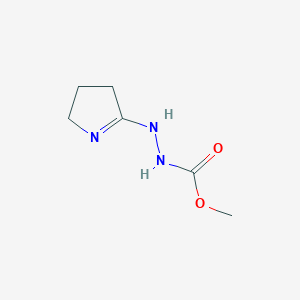
![5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid](/img/structure/B1426658.png)
![[1-(2-Chlorobenzyl)cyclopropyl]amine hydrochloride](/img/structure/B1426659.png)
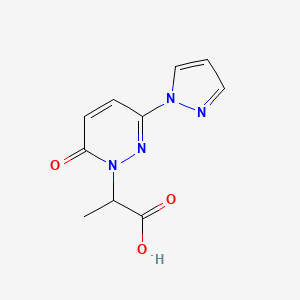
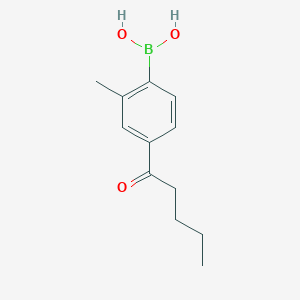

![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426667.png)
![2-[4-(Dimethylamino)phenyl]-7-(trifluoromethyl)-1,2,4-benzotriazin-3(2H)-one](/img/structure/B1426671.png)